molecular formula C23H22N2O4S2 B14375809 3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 88405-34-9

3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14375809
CAS No.: 88405-34-9
M. Wt: 454.6 g/mol
InChI Key: XERCBHUEMOSQEP-UHFFFAOYSA-N
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Description

3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with methanesulfonyl and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate aryl hydrazines with α,β-unsaturated ketones, followed by cyclization and sulfonation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted phenyl pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pyrazole ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzylamine: Another compound with similar structural features but different functional groups.

    Methanesulfonyl chloride: Shares the methanesulfonyl group but differs in overall structure and reactivity.

Properties

CAS No.

88405-34-9

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

3,5-bis(4-methylsulfonylphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C23H22N2O4S2/c1-30(26,27)20-12-8-17(9-13-20)22-16-23(25(24-22)19-6-4-3-5-7-19)18-10-14-21(15-11-18)31(2,28)29/h3-15,23H,16H2,1-2H3

InChI Key

XERCBHUEMOSQEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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